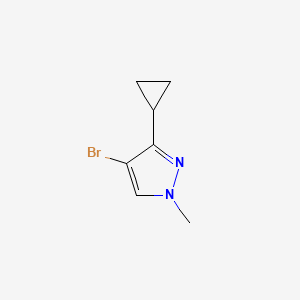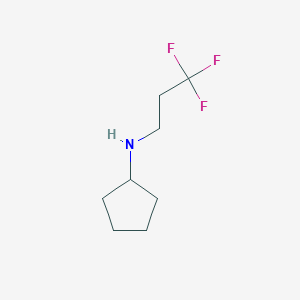
N-(3,3,3-trifluoropropyl)cyclopentanamine
説明
N-(3,3,3-trifluoropropyl)cyclopentanamine is a chemical compound with the CAS Number: 1183610-06-1 . It has a molecular weight of 181.2 . The IUPAC name for this compound is this compound . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H14F3N/c9-8(10,11)5-6-12-7-3-1-2-4-7/h7,12H,1-6H2 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .科学的研究の応用
Enantiomerically Pure Cyclopropylamines Synthesis
Cyclopropylamines are crucial intermediates in organic synthesis and for active substances. Research by Pietruszka and Solduga (2009) demonstrates the synthesis of enantiomerically pure cyclopropylamines, utilizing trifluoroborates as key intermediates. This study highlights the role of trifluoromethyl groups in synthesizing biologically active compounds with specific enantiomeric purity (Pietruszka & Solduga, 2009).
Trifluoromethylation in Medicinal Chemistry
The incorporation of trifluoromethyl (CF3) groups into pharmaceutical agents is a common strategy to enhance drug properties, including efficacy and resistance to metabolic degradation. Nagib and MacMillan (2011) discuss a method for the direct trifluoromethylation of arenes and heteroarenes, showcasing the importance of CF3 groups in drug development (Nagib & MacMillan, 2011).
Autocatalytic Radical Ring Opening
Wimalasena et al. (2001) explored the autocatalytic radical ring opening of N-cyclopropyl-N-phenylamines under aerobic conditions, leading to the formation of oxygen adducts. This research provides insights into the reactivity of cyclopropylamines and their potential applications in synthetic organic chemistry (Wimalasena, Wickman, & Mahindaratne, 2001).
Trifluoromethyl Cyclopropanes Synthesis
The synthesis of trifluoromethyl-substituted cyclopropanes is a key area of interest due to their utility in pharmaceuticals and agrochemicals. Research by Hock et al. (2017) demonstrates the use of fluorinated sulfur ylides for Corey-Chaykovsky cyclopropanation reactions, producing cis-configured trifluoromethyl cyclopropanes with excellent yields and diastereoselectivities (Hock et al., 2017).
Organocatalytic Asymmetric Cycloaddition
The work by You et al. (2018) on organocatalytic asymmetric [3 + 2] cycloaddition of N-2,2,2-Trifluoroethylisatin ketimines with β-Trifluoromethyl electron-deficient alkenes is another example of the application of trifluoromethylated compounds in synthesizing complex molecules. This process efficiently constructs structurally diverse spirocyclic oxindoles, highlighting the synthetic utility of trifluoromethyl groups in creating molecules with significant biological potential (You et al., 2018).
Safety and Hazards
The safety information for N-(3,3,3-trifluoropropyl)cyclopentanamine includes several hazard statements: H226, H314, H335 . These indicate that the compound is flammable (H226), can cause severe skin burns and eye damage (H314), and may cause respiratory irritation (H335) . The precautionary statements include measures to prevent exposure and instructions on what to do in case of exposure .
特性
IUPAC Name |
N-(3,3,3-trifluoropropyl)cyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3N/c9-8(10,11)5-6-12-7-3-1-2-4-7/h7,12H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWYWFNVZONFCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




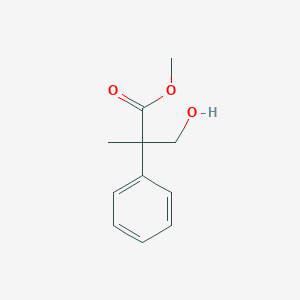
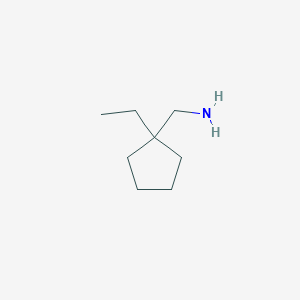
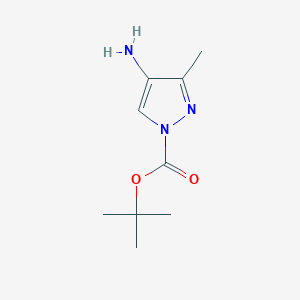
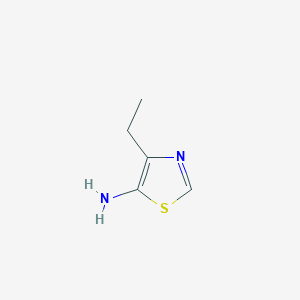
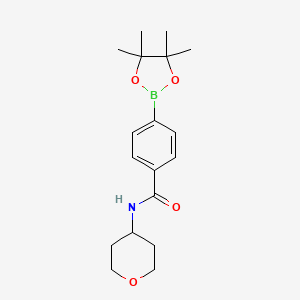
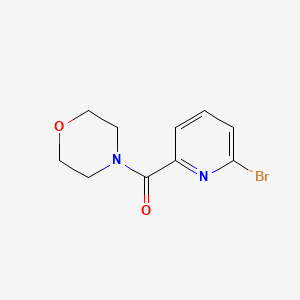
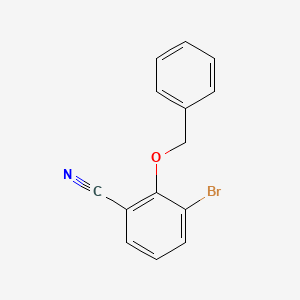
![1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1526367.png)


